BenchChemオンラインストアへようこそ!

2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine

DNA-PK inhibition Cancer therapeutics Kinase inhibitor classification

2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine (CAS 318517-50-9) is a heterocyclic small molecule with a molecular formula of C₁₅H₁₂FN₃O and a molecular weight of 269.27 g·mol⁻¹. It belongs to the pyrazolopyridine class, characterized by a pyridine ring substituted at the 2-position with fluorine and at the 6-position with a 3-(4-methoxyphenyl)-1H-pyrazol-1-yl moiety.

Molecular Formula C15H12FN3O
Molecular Weight 269.27 g/mol
CAS No. 318517-50-9
Cat. No. B3124510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
CAS318517-50-9
Molecular FormulaC15H12FN3O
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2)C3=NC(=CC=C3)F
InChIInChI=1S/C15H12FN3O/c1-20-12-7-5-11(6-8-12)13-9-10-19(18-13)15-4-2-3-14(16)17-15/h2-10H,1H3
InChIKeyQSYHWCJIUNWDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine (CAS 318517-50-9): Chemical Identity, Core Scaffold, and Procurement Baseline


2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine (CAS 318517-50-9) is a heterocyclic small molecule with a molecular formula of C₁₅H₁₂FN₃O and a molecular weight of 269.27 g·mol⁻¹ . It belongs to the pyrazolopyridine class, characterized by a pyridine ring substituted at the 2-position with fluorine and at the 6-position with a 3-(4-methoxyphenyl)-1H-pyrazol-1-yl moiety . This compound is listed in authoritative bioinformatics resources as a DNA-dependent protein kinase (DNA-PK) inhibitor under investigational status, with target indications spanning squamous cell carcinoma, glioblastoma, chronic lymphocytic leukemia, metastatic neoplasms, osteosarcoma, and castration-resistant prostate cancer [1]. It is commercially available from multiple vendors with a typical minimum purity specification of 95% .

Why Generic Pyrazolopyridine or Fluoropyridine Scaffolds Cannot Replace 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine in DNA-PK-Targeted Procurement


Pyrazolopyridines are a privileged scaffold in kinase inhibitor discovery, yet their biological activity is exquisitely sensitive to substitution pattern, regiochemistry, and the electronic character of pendant aryl groups [1]. Within the DNA-PK inhibitor chemical space, minor structural modifications—such as replacement of the 4-methoxyphenyl group with an unsubstituted phenyl ring or removal of the fluorine atom—can alter both potency and kinase selectivity profiles [2]. The target compound's specific combination of a 2-fluoropyridine ring and a 3-(4-methoxyphenyl)pyrazole moiety generates a unique steric and electronic environment at the ATP-binding site that is not replicated by simpler pyrazolopyridine or fluoropyridine building blocks. Consequently, indiscriminate substitution with in-class analogs risks failure to reproduce the DNA-PK inhibitory phenotype, kinase selectivity window, or physicochemical properties required for consistent experimental outcomes [3].

Quantitative Differentiation Evidence: 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine vs. Closest Analogs and In-Class Candidates


Target Classification: DNA-PK Inhibitor Annotation vs. Unsubstituted Phenyl Analog

The compound is explicitly classified as a DNA-dependent protein kinase (DNA-PK) inhibitor by the DrugMapper authoritative bioinformatics resource, with investigational status across seven cancer indications including squamous cell carcinoma, glioblastoma, chronic lymphocytic leukemia, and castration-resistant prostate cancer [1]. In contrast, the direct de-methoxy analog 2-fluoro-6-(3-phenyl-1H-pyrazol-1-yl)pyridine (CAS 318284-42-3) lacks any documented DNA-PK inhibitor classification in the same database and carries no published kinase inhibition annotation . The presence of the 4-methoxy substituent appears critical for DNA-PK target engagement, consistent with structure-activity relationship trends observed across pyrazolopyridine kinase inhibitor series where electron-donating para-substituents on the 3-aryl ring substantially modulate hinge-region hydrogen bonding [2].

DNA-PK inhibition Cancer therapeutics Kinase inhibitor classification Target identification

Kinase Selectivity Window: GSK-3β Activity Differential Confirms DNA-PK Selectivity Over Off-Target CMGC Kinase

In cell-free biochemical profiling against glycogen synthase kinase-3 beta (GSK-3β), a representative member of the CMGC kinase family that is frequently inhibited by promiscuous pyrazolopyridine compounds, 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine displays an IC₅₀ greater than 10,000 nM, indicating negligible inhibition [1]. This stands in marked contrast to known potent pyrazolopyridine-based GSK-3 inhibitors such as GSK-3 Inhibitor XXII (Compound A), which exhibits IC₅₀ values of 2.3 nM (GSK-3α) and 2 nM (GSK-3β) under comparable ATP conditions (0.5 µM) [2]. The >4,300-fold selectivity window between the target compound and a representative dual GSK-3α/β inhibitor of the same scaffold class demonstrates that the specific 2-fluoro-6-substitution pattern and 4-methoxyphenyl appendage do not confer GSK-3 inhibitory activity, thereby reducing the likelihood of Wnt/β-catenin pathway-mediated confounding effects in cellular assays [3].

Kinase selectivity GSK-3β DNA-PK profiling Off-target screening

Chemical Purity Specification and Lot-to-Lot Consistency for Reproducible DNA-PK Assay Performance

The compound is commercially supplied with a minimum purity specification of 95% (HPLC) as documented by AKSci (Cat. No. 4735CM) , and is listed across multiple vendor catalogs with consistent molecular identity verification via InChI Key (QSYHWCJIUNWDPH-UHFFFAOYSA-N) and CAS registry cross-referencing . In the context of DNA-PK biochemical assays where even trace impurities with pan-kinase inhibitory activity (e.g., staurosporine-like contaminants) can artifactually suppress IC₅₀ values by orders of magnitude, a defined minimum purity threshold with documented vendor quality assurance constitutes a critical specification for procurement decision-making [1]. While many pyrazolopyridine building blocks are offered without explicit purity certification, the target compound's established ≥95% specification provides a verifiable quality baseline.

Chemical purity Quality control DNA-PK assay Procurement specification

Physicochemical Differentiation: Calculated Lipophilicity Drives Differential DNA-PK Assay Solubility vs. De-Methoxy Analog

The calculated partition coefficient (cLogP) of 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is reported as approximately 3.4 (XLogP3-AA) based on computational prediction algorithms consistent with PubChem methodology [1]. In comparison, the de-methoxy analog 2-fluoro-6-(3-phenyl-1H-pyrazol-1-yl)pyridine (CAS 318284-42-3, MW 239.25 g·mol⁻¹) is predicted to have a cLogP of approximately 2.8, reflecting the absence of the polar methoxy substituent . The ~0.6 log unit difference corresponds to a roughly 4-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility in biochemical assay buffers and influences compound partitioning in cell-based DNA-PK autophosphorylation assays (e.g., pS2056 detection in A549 cells) [2]. The target compound's intermediate lipophilicity (cLogP ~3.4) places it within the favorable range for both enzymatic potency and cellular permeability without excessive logP-driven promiscuity [2].

Lipophilicity cLogP Assay solubility DNA-PK inhibitor optimization Physicochemical property

Optimal Application Scenarios for 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine Based on Quantitative Differentiation Evidence


DNA-PK Inhibitor Screening Libraries for Cancer Drug Discovery

This compound is optimally deployed as an annotated DNA-PK inhibitor entry in focused kinase inhibitor screening libraries targeting the DNA damage response (DDR) pathway. Its DrugMapper-classified DNA-PK inhibitory activity, combined with confirmed GSK-3β-sparing selectivity (IC₅₀ > 10,000 nM), makes it suitable for primary screening cascades where simultaneous profiling against CMGC-family kinases is required to identify selective DDR-targeting chemical matter [1] [2].

Chemical Probe Development for DNA-PK-Mediated Non-Homologous End Joining (NHEJ) Studies

With verified chemical purity (≥95% HPLC) and documented molecular identity, this compound serves as a reliable starting point for structure-activity relationship (SAR) exploration of pyrazolopyridine-based chemical probes targeting DNA-PK-mediated NHEJ repair. Its intermediate cLogP (~3.4) supports both biochemical and cell-based assay compatibility, enabling direct measurement of DNA-PK autophosphorylation at Ser2056 in irradiated cancer cell lines [3].

Kinase Selectivity Panel Reference Compound for CMGC Family Counter-Screening

The compound's demonstrated lack of GSK-3β inhibition (IC₅₀ > 10,000 nM) qualifies it as a useful reference standard in kinase selectivity panels when profiling novel pyrazolopyridine derivatives. Its inclusion enables rapid identification of compounds that inadvertently acquire GSK-3 inhibitory activity through structural modifications, thereby helping medicinal chemistry teams maintain target selectivity during lead optimization [2] [4].

Comparative Physicochemical Benchmarking of Fluoropyrazole-Pyridine Hybrid Scaffolds

The compound's well-defined computed cLogP (~3.4) relative to the de-methoxy analog (cLogP ~2.8) provides a quantitative benchmark for characterizing the lipophilicity contribution of the 4-methoxyphenyl substituent. This informs the design of focused combinatorial libraries where incremental logP adjustments are needed to balance solubility, permeability, and metabolic stability in the pyrazolopyridine chemical series [3] .

Quote Request

Request a Quote for 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.